4-Methyl-3-(thietan-3-ylamino)benzonitrile
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Overview
Description
4-Methyl-3-(thietan-3-ylamino)benzonitrile is an organic compound that features a benzonitrile core substituted with a methyl group and a thietan-3-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(thietan-3-ylamino)benzonitrile typically involves the reaction of 4-methylbenzonitrile with thietan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. One common method involves the use of a Lewis acid catalyst to promote the nucleophilic substitution reaction between the benzonitrile and the thietan-3-ylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(thietan-3-ylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-Methyl-3-(thietan-3-ylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(thietan-3-ylamino)benzonitrile involves its interaction with specific molecular targets. The thietan-3-ylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzonitrile core can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzonitrile: Lacks the thietan-3-ylamino group, making it less reactive in certain chemical reactions.
Thietan-3-ylamine: Lacks the benzonitrile core, limiting its applications in organic synthesis.
4-Thieno[3,2-b]thiophen-3-ylbenzonitrile: Contains a thienothiophene group, which imparts different electronic properties compared to the thietan-3-ylamino group.
Uniqueness
4-Methyl-3-(thietan-3-ylamino)benzonitrile is unique due to the presence of both the thietan-3-ylamino group and the benzonitrile core. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C11H12N2S |
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Molecular Weight |
204.29 g/mol |
IUPAC Name |
4-methyl-3-(thietan-3-ylamino)benzonitrile |
InChI |
InChI=1S/C11H12N2S/c1-8-2-3-9(5-12)4-11(8)13-10-6-14-7-10/h2-4,10,13H,6-7H2,1H3 |
InChI Key |
XONYJGNWLRDNDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)NC2CSC2 |
Origin of Product |
United States |
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